molecular formula C6H11BrClF2N B13482488 1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride

1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride

Cat. No.: B13482488
M. Wt: 250.51 g/mol
InChI Key: UFJJLLLEHSNNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride is a chemical compound with a unique structure that includes a bromomethyl group and two fluorine atoms attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride typically involves the bromination of a difluorocyclobutyl precursor followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The subsequent amination step can be carried out using ammonia or primary amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of hydroxymethyl or aminomethyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorocyclobutyl ring provides stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Bromomethyl)-3,3-difluorocyclopropyl]methanamine hydrochloride
  • 1-[1-(Bromomethyl)-3,3-difluorocyclopentyl]methanamine hydrochloride
  • 1-[1-(Bromomethyl)-3,3-difluorocyclohexyl]methanamine hydrochloride

Uniqueness

1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These properties can influence the compound’s reactivity, stability, and binding interactions, making it a valuable tool in various research applications .

Properties

Molecular Formula

C6H11BrClF2N

Molecular Weight

250.51 g/mol

IUPAC Name

[1-(bromomethyl)-3,3-difluorocyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H10BrF2N.ClH/c7-3-5(4-10)1-6(8,9)2-5;/h1-4,10H2;1H

InChI Key

UFJJLLLEHSNNBD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)CBr.Cl

Origin of Product

United States

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